molecular formula C16H22BN3O4 B7953389 3-Nitro-4-(propylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

3-Nitro-4-(propylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B7953389
M. Wt: 331.2 g/mol
InChI Key: GOBGCSHZTQNJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-4-(propylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a nitro group, a propylamino group, and a dioxaborolan group attached to a benzonitrile core. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(propylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable benzonitrile precursor, followed by the introduction of the propylamino group through nucleophilic substitution. The final step involves the formation of the dioxaborolan ring via a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(propylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The propylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

3-Nitro-4-(propylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(propylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the propylamino group can form hydrogen bonds and other interactions with biological molecules. The dioxaborolan group may facilitate the formation of boron-containing complexes, which can be crucial in certain biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-4-(methylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • 3-Nitro-4-(ethylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • 3-Nitro-4-(butylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Uniqueness

3-Nitro-4-(propylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the propylamino group, in particular, differentiates it from similar compounds with different alkyl chain lengths.

Properties

IUPAC Name

3-nitro-4-(propylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BN3O4/c1-6-7-19-14-12(8-11(10-18)9-13(14)20(21)22)17-23-15(2,3)16(4,5)24-17/h8-9,19H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBGCSHZTQNJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2NCCC)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.